5-Hydroxy-DC cep

tautomerism transition mutagenesis UV resonance Raman spectroscopy

For studies on oxidative DNA damage, standard epigenetic amidites cannot substitute for 5-Hydroxy-DC cep. This building block installs the authentic 5-OH-dC lesion, which exhibits a ~100-fold elevated imino tautomer frequency and induces C→T transitions at rates ~10² above spontaneous mutations. - Delivers lesion identity with O5-benzoyl protection preventing deamination to 5-OH-dU during synthesis. - Compatible with UltraMILD deprotection (NH₄OH, RT, 24 h), enabling co-incorporation with other oxidative lesions. - Available from stock with rapid global dispatch for immediate experimental use.

Molecular Formula C53H56N5O10P
Molecular Weight 954 g/mol
CAS No. 197579-70-7
Cat. No. B170684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-DC cep
CAS197579-70-7
Synonyms5-HYDROXY-DC CEP
Molecular FormulaC53H56N5O10P
Molecular Weight954 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
InChIInChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)/t45-,47+,48+,69?/m0/s1
InChIKeyPOMAKSHEIFXTRZ-BFHGYKOGSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-DC cep: Oxidative DNA Damage & Mutagenesis Research


5-Hydroxy-DC cep (CAS 197579-70-7) is a cyanoethyl (CE) phosphoramidite building block designed for the site-specific incorporation of the oxidatively damaged nucleoside 5-hydroxy-2′-deoxycytidine (5-OH-dC) into synthetic oligonucleotides via solid-phase synthesis [1]. The compound carries N-benzoyl protection on the cytosine exocyclic amine and an O5-benzoyl protecting group on the base 5-hydroxyl, enabling compatibility with UltraMILD deprotection protocols [1]. Unlike canonical epigenetic modifiers such as 5-methyl-dC, 5-hydroxymethyl-dC, 5-formyl-dC, and 5-carboxy-dC—which participate in regulated TET-enzyme-mediated pathways—5-OH-dC is a primary oxidative lesion formed directly by reactive oxygen species, ionizing radiation, and Fenton chemistry [2]. This fundamental mechanistic distinction defines its unique position within the portfolio of modified deoxycytidine phosphoramidites and renders generic substitution with other C5-modified dC amidites scientifically unsound for oxidative damage studies.

Why 5-Hydroxy-DC cep Is Irreplaceable


The C5-modified deoxycytidine phosphoramidite family is functionally heterogeneous. 5-Methyl-dC, 5-hydroxymethyl-dC, 5-formyl-dC, and 5-carboxy-dC are epigenetic marks generated by DNA methyltransferases and TET dioxygenases; they serve regulatory roles and are substrates for base excision repair glycosylases such as TDG [1]. In contrast, 5-OH-dC is a pre-mutagenic oxidative lesion that arises from hydroxyl radical attack on cytosine, possesses an imino tautomer frequency approximately 100-fold higher than natural deoxycytidine, induces C→T transition mutations with a frequency exceeding spontaneous transitions by a factor of ~10², and spontaneously deaminates to the equally mutagenic 5-hydroxy-dU [2]. Furthermore, the 5-OH-dC phosphoramidite is compatible with UltraMILD deprotection (ammonium hydroxide, room temperature, 24 hours), while first-generation 5-hmdC and standard 5-fdC phosphoramidites require 30% NH₄OH at 75°C for 17 hours [1][3]. These divergent chemical properties, mutagenic mechanisms, and synthesis compatibility requirements mean that no other C5-modified dC phosphoramidite can serve as a drop-in replacement—each interrogates a fundamentally different biological process [1].

Quantitative Evidence: 5-Hydroxy-DC cep vs. Analogs


Imino Tautomer Frequency: 5-OH-dC vs. dC

UV resonance Raman spectroscopy directly detected the unfavored imino tautomer of 5-OH-dC (anionic form), with a carbonyl marker band at ~1650 cm⁻¹ enhanced at ~65°C [1]. The imino tautomer frequency of 5-OH-dC is approximately 10²-fold higher than that of natural 2′-deoxycytidine (dC), whose unfavored tautomer population is estimated at 10⁻⁴–10⁻⁵ [1]. This elevated tautomer frequency correlates directly with the ~10²-fold greater C→T transition mutation frequency induced by 5-OH-dC in DNA compared to spontaneous transitions [1].

tautomerism transition mutagenesis UV resonance Raman spectroscopy base mispairing

Selective HIV Lethal Mutagenesis by 5-OH-dC

Loeb et al. evaluated five deoxynucleoside analogs (5-OH-dC, O4-methyl-dTTP, O6-methyl-dG, 8-amino-dG, and 8-oxo-dG) against a panel of criteria: lack of human cell toxicity, efficient incorporation by HIV reverse transcriptase (RT), resistance to repair in the DNA strand of an RNA·DNA hybrid, and high-frequency mispairing [1]. Among all candidates tested, only 5-OH-dC fulfilled all four criteria simultaneously [1]. In seven of nine independent experiments, 5-OH-dC treatment resulted in complete loss of viral replicative potential after 9–24 sequential passages of HIV-1 in human CEM cells [1]. In contrast, loss of viral replication was not observed in any of 28 control cultures passaged without the analog, nor with any other analog tested [1]. G→A substitution mutations—the signature predicted from 5-OH-dC misincorporation—were disproportionately increased in the HIV RT gene of treated cultures [1].

lethal mutagenesis HIV reverse transcriptase nucleoside analog viral extinction

In Vivo Mutagenic Potency: 5-OH-dCTP vs. 8-OH-dGTP

Fujikawa et al. directly compared the mutagenicities of 5-OH-dCTP and 5-CHO-dUTP using a chromosomal lacI forward mutation assay in wild-type E. coli [1]. At 250 µM, 5-OH-dCTP induced a 2.8-fold increase in lacI mutation frequency (from 21.3×10⁻⁷ to 59.2×10⁻⁷), compared to a 1.9-fold increase (to 39.5×10⁻⁷) for 5-CHO-dUTP [1]. On a per-mole-incorporated basis, the mutagenic efficiency of 5-OH-dCTP was 23-fold-induction/nmol, versus 6.9-fold-induction/nmol for 5-CHO-dUTP—a 3.3-fold higher per-mole mutagenicity [1]. Compared with 8-OH-dGTP, the benchmark oxidative mutagen (16-fold-induction/nmol), 5-OH-dCTP exhibited 1.4-fold higher per-mole mutagenicity [1]. Signature mutations for 5-OH-dCTP included G·C→A·T, A·T→C·G, and G·C→T·A substitutions [1].

in vivo mutagenesis lacI assay oxidative nucleotide damage E. coli mutation frequency

Deprotection Compatibility: 5-OH-dC vs. 5-hmdC/5-fdC

The 5-OH-dC CE-phosphoramidite (Glen Research 10-1063) is engineered for UltraMILD deprotection: concentrated ammonium hydroxide at room temperature for 24 hours [1]. This condition preserves alkali-labile modifications and is compatible with phenoxyacetyl (PAC)-protected dA and dimethylformamidine (DMF)-protected dG [1]. In contrast, the first-generation 5-hydroxymethyl-dC CE-phosphoramidite (10-1062) requires 30% ammonium hydroxide at 75°C for 17 hours [2]. Similarly, the standard 5-formyl-dC CE-phosphoramidite (Biosearch Technologies) requires 30% ammonium hydroxide at 75°C for 17 hours . The 5-formyl-dC III variant requires orthogonal deprotection with 0.4 M NaOH in methanol/water (4:1 v/v) for 17 hours at room temperature, which is incompatible with standard ammonium hydroxide protocols [3]. The 5-OH-dC phosphoramidite also requires no modification to standard coupling protocols [1].

solid-phase oligonucleotide synthesis UltraMILD deprotection phosphoramidite chemistry modified nucleosides

Gamma Irradiation Yield: 5-OH-dC vs. Other Cytosine Lesions

Samson-Thibault et al. quantified the formation of four major cytosine oxidation products in DNA exposed to gamma irradiation using HPLC-MS/MS analysis [1]. The yields, expressed as modifications per 10⁶ DNA bases per Gray (Gy), were: 5-OH-dC = 1.62, 5,6-dihydroxy-5,6-dihydro-2′-deoxyuridine (dUg) = 1.48, 5-hydroxyhydantoin (HdU) = 7.43, and 1-carbamoyl-4,5-dihydroxy-2-oxo-imidazolidine (C422-dC) = 1.38 [1]. Under Fenton-type oxidation conditions with copper, 5-OH-dC was preferentially formed with an ~25-fold greater yield than with iron, and the product ratios mirrored those of gamma irradiation with an enrichment of 5-OH-dC relative to HdU [1]. Ozone exposure produced predominantly HdU with only minor 5-OH-dC formation [1], establishing that the product distribution is oxidant-specific.

ionizing radiation DNA damage quantification HPLC-MS/MS cytosine oxidation products gamma radiolysis

Steady-State Abundance & Deamination Stability: 5-OH-dC vs. 8-Oxo-dG

Morningstar et al. demonstrated that the steady-state levels of 5-hydroxy-2′-deoxycytidine (dC5-OH) and its deamination product 5-hydroxy-2′-deoxyuridine (dU5-OH) in genomic DNA are comparable to those of 7,8-dihydro-8-oxoguanosine (8-oxo-dG), the most widely studied oxidative DNA lesion [1]. Critically, the authors reported that no detectable deamination of the dC5-OH residue to dU5-OH occurred during solid-phase DNA synthesis or oligonucleotide deprotection when using the properly protected phosphoramidite, as confirmed by enzymatic digestion, HPLC analysis, electrospray MS, and GC/MS of purified oligonucleotides [1]. The selective protection of the base 5-hydroxyl group over the deoxyribose 5′- and 3′-hydroxyl groups was identified as the key synthetic design element enabling this stability [1].

steady-state DNA damage deamination 8-oxo-dG oxidative lesion quantification solid-phase synthesis stability

5-Hydroxy-DC cep: Application Scenarios


Site-Specific 5-OH-dC Incorporation for Polymerase Bypass & Mutation Studies

When the experimental objective is to determine the miscoding potential and mutation signature of a defined oxidative cytosine lesion in a specific sequence context, 5-Hydroxy-DC cep is the only phosphoramidite that installs authentic 5-OH-dC at a predetermined position. The ~10²-fold elevated imino tautomer frequency [1] and the documented G·C→A·T, A·T→C·G, and G·C→T·A mutation spectrum [2] are intrinsic to the 5-OH-dC lesion and cannot be emulated by 5-hmdC, 5-fdC, or 5-cadC phosphoramidites, which produce bases with fundamentally different electronic structures and base-pairing properties. The O5-benzoyl protection strategy ensures no detectable deamination to 5-OH-dU during synthesis [3], guaranteeing lesion identity in downstream polymerase bypass, crystallographic, and spectroscopic studies.

Lethal Mutagenesis & Antiviral Studies with 5-OH-dC Oligonucleotides

For laboratories investigating lethal mutagenesis as an antiviral strategy, 5-OH-dC-containing oligonucleotides provide defined substrates to study HIV reverse transcriptase incorporation kinetics, mispairing frequencies, and repair resistance in RNA·DNA hybrids. The unique ability of 5-OH-dC to resist excision by DNA repair enzymes when present in the DNA strand of an RNA·DNA hybrid—a property shared with O6-methyl-dG but combined with more efficient RT incorporation and higher mispairing frequency [4]—makes it the superior choice for RNA·DNA hybrid repair resistance assays. No other commercially available modified dC phosphoramidite has been validated in a head-to-head lethal mutagenesis screen against multiple nucleoside analogs [4].

Oxidative Damage Biomarker Validation & BER Enzyme Substrates

The gamma irradiation yield of 5-OH-dC (1.62 modifications/10⁶ bases/Gy) and its comparable steady-state abundance to 8-oxo-dG [5][3] establish 5-OH-dC as a quantitatively significant oxidative lesion. Oligonucleotides synthesized with 5-Hydroxy-DC cep serve as authentic positive-control substrates for base excision repair (BER) enzyme assays targeting Endonuclease III (Nth), formamidopyrimidine-DNA glycosylase (Fpg), and their mammalian homologs [4]. The room-temperature UltraMILD deprotection compatibility [6] permits co-incorporation of 5-OH-dC with other oxidative lesions (e.g., 8-oxo-dG, thymidine glycol) in a single oligonucleotide, enabling multi-lesion repair competition assays that are not feasible with the harsher deprotection conditions required by 5-hmdC or 5-fdC phosphoramidites.

Fenton Chemistry & Radiation Biology Lesion Fingerprinting

5-OH-dC is preferentially formed under Fenton-type oxidation conditions with copper (~25-fold higher lesion yield than with iron) and shows distinct product ratios compared to ozone-mediated oxidation [5]. For researchers dissecting the chemical mechanism of oxidative DNA damage by different reactive oxygen species or validating LC-MS/MS methods for lesion quantification in cellular DNA, 5-Hydroxy-DC cep provides the authentic synthetic standard for the 5-OH-dC nucleoside after enzymatic digestion of oligonucleotides. The compound enables construction of calibration standards that distinguish 5-OH-dC from its deamination product 5-OH-dU and from the hydantoin lesion HdU, which co-elute or co-migrate in many chromatographic and electrophoretic systems.

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